

Application Note: 1-Methyltryptamine Solution Preparation and Stability

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Compound of Interest

Compound Name: 1-METHYLTRYPTAMINE

CAS No.: 7518-21-0

Cat. No.: B188459

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Part 1: Core Directive & Disambiguation

Critical Disambiguation

STOP AND VERIFY: Before proceeding, ensure you are working with the correct isomer. The term "**1-methyltryptamine**" is frequently confused with structural analogs due to non-standardized nomenclature in older literature.

Compound Name	Chemical Structure	CAS Number	Primary Use
1-Methyltryptamine	Indole-N-methylated	7518-21-0	This Protocol. 5-HT2A agonist; Research reagent.
N-Methyltryptamine (NMT)	Side-chain amine methylated	61-49-4	Alkaloid; trace amine; psychedelic research.
-Methyltryptamine (AMT)	Alpha-carbon methylated	299-26-3	MAO inhibitor; controlled substance.
1-Methyl-L-tryptophan (1-MT)	Indole-N-methylated amino acid	32724-62-2	IDO inhibitor (Indoximod).

This guide strictly covers **1-Methyltryptamine** (1-Me-TRYP), the indole-N-methylated amine.

Part 2: Physicochemical Profile

1-Methyltryptamine is a lipophilic indole alkaloid. Unlike many tryptamine salts (which are powders), the free base form of **1-methyltryptamine** is often a viscous, colorless-to-yellow liquid or a low-melting solid at room temperature. This physical state dictates specific handling protocols to ensure dosing accuracy.

Key Properties Table

Property	Value	Notes
Molecular Weight	174.24 g/mol	
Physical State	Liquid / Low-melting Solid	Density 1.09 g/mL
Solubility (DMSO)	50 mM	Recommended for Stock
Solubility (Ethanol)	20 mM	Good for evaporation protocols
Solubility (Water)	Negligible (Free Base)	Requires acidification or organic co-solvent
pKa	9.5 (Amine)	Protonated at physiological pH
Stability	Oxidation Sensitive	Indole ring prone to dimerization/oxidation

Part 3: Solubility & Solvent Selection Strategy

Choosing the correct solvent system is critical for preventing compound precipitation during biological assays.^[1]

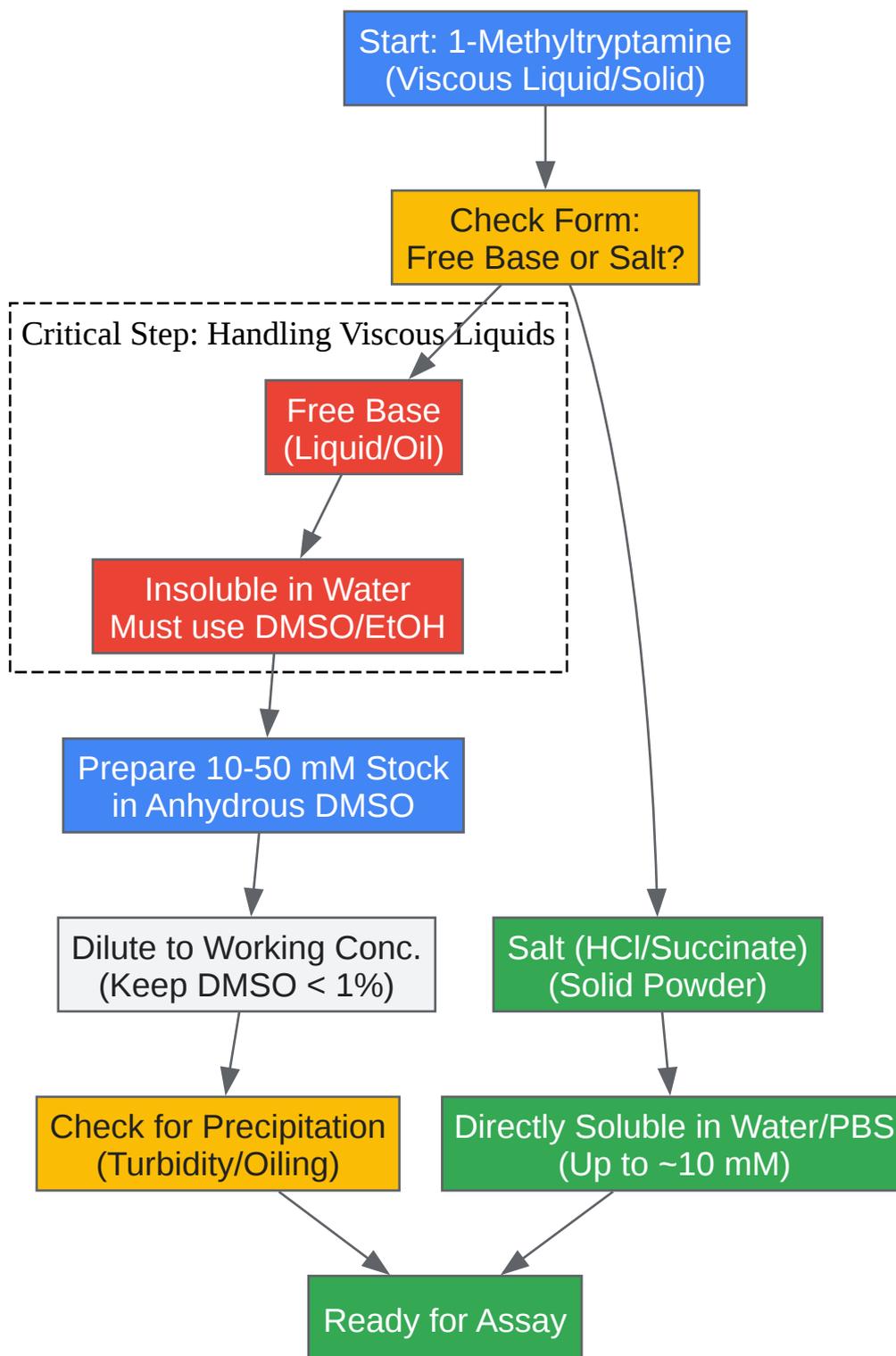
Solvent Decision Matrix

- **DMSO (Dimethyl Sulfoxide):** The Gold Standard for stock solutions. It solubilizes the lipophilic free base effectively and suppresses oxidative degradation better than protic solvents.

- Ethanol: Useful if the solvent must be evaporated later (e.g., coating plates). However, ethanol absorbs atmospheric water, which can accelerate degradation.
- Aqueous Buffers (PBS/Media): Do NOT attempt to dissolve the free base directly in PBS. It will oil out or float. You must use the "Solvent-Shift" method (dissolve in DMSO dilute in buffer).

Visualization: Preparation Workflow

The following diagram illustrates the decision logic for preparing **1-methyltryptamine** solutions.



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Caption: Decision tree for solvent selection based on chemical form. Note the critical divergence for Free Base handling.

Part 4: Detailed Preparation Protocols

Protocol A: The "Whole Vial" Method (Recommended)

Context: Because **1-methyltryptamine** free base is a viscous liquid, pipetting small volumes (e.g., 5

L) causes significant error due to surface tension and density variations. The most accurate method is to dissolve the entire contents of the manufacturer's vial.

Materials:

- **1-Methyltryptamine** vial (e.g., 10 mg or 50 mg).
- Anhydrous DMSO (Grade 99.9%, stored over molecular sieves).
- Vortex mixer.
- Argon or Nitrogen gas source.

Procedure:

- **Verify Mass:** Check the manufacturer's label for the exact mass (e.g., 10.0 mg). Note: If high precision is required, weigh the vial before and after adding solvent, but usually the label mass is sufficient for screening.
- **Calculate Volume:** Determine the volume of DMSO required to achieve a 50 mM stock solution.

Example: For 10 mg at 50 mM (0.05 M):

- **Addition:** Add the calculated volume of anhydrous DMSO directly into the product vial.
- **Dissolution:** Vortex vigorously for 30–60 seconds. Ensure the viscous oil at the bottom is fully dispersed and dissolved.
- **Aliquot:** Immediately dispense into amber glass vials (avoid plastic if possible for long-term storage) in single-use volumes (e.g., 50–100

L).

- Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen over the liquid surface in each aliquot to displace oxygen.
- Seal & Store: Cap tightly and store at -20°C .

Protocol B: Working Solution (Aqueous Dilution)

Context: Diluting the hydrophobic stock into aqueous media can cause "crashing out" (precipitation).

Procedure:

- Stepwise Dilution: Do not jump from 50 mM to 10 nM in one step.
- Intermediate Step: Prepare a 100x concentrate in buffer.

- Example: To make 10

M final assay concentration:

- Dilute 50 mM stock 1:50 in DMSO

1 mM (Intermediate 1).

- Dilute 1 mM Intermediate 1:100 into the assay medium

10

M.

- Mixing: Add the DMSO solution to the buffer while vortexing the buffer. Never add buffer to the DMSO stock, as this creates a local high-water environment that precipitates the compound immediately.

Part 5: Stability & Storage Guidelines

Tryptamines are structurally vulnerable to oxidation at the indole ring and the amine side chain.

Oxidation & Light Sensitivity

- Mechanism: Light and oxygen catalyze the formation of quinone-imine intermediates and dimers (often turning the solution pink, brown, or black).
- Prevention:
 - Amber Glass: Mandatory.
 - Headspace Purging: Argon is heavier than air and is superior to Nitrogen for protecting solutions in vials.

Temperature & Shelf Life

- Solid/Neat Liquid: Stable for >2 years at -20°C if protected from moisture.[\[2\]](#)
- DMSO Stock: Stable for ~6 months at -20°C. Freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which accelerates degradation.
 - Rule of Thumb: If the DMSO stock turns yellow/brown (darker than original), verify purity by HPLC or discard.
- Aqueous Working Solution: Unstable. Prepare fresh immediately before use. Do not store >4 hours.

Chemical Compatibility

- Plastics: Tryptamines can adsorb to polystyrene (PS) and polypropylene (PP) surfaces. For nanomolar concentrations, use low-binding plastics or silanized glass.

Part 6: Quality Control (QC)

If experimental results are inconsistent, validate the stock solution.

UV-Vis Verification:

- Dilute a small aliquot to ~50

M in Ethanol.

- Scan 200–400 nm.
- Expected Profile: Characteristic indole peaks at 280 nm and 290 nm.
- Failure Mode: A new peak appearing >310 nm or significant background absorbance >350 nm indicates oxidation products.

References

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Sources

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- [2. adipogen.com \[adipogen.com\]](#)
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